molecular formula C17H16FNO B1325709 3'-Azetidinomethyl-2-fluorobenzophenone CAS No. 898771-89-6

3'-Azetidinomethyl-2-fluorobenzophenone

Cat. No. B1325709
M. Wt: 269.31 g/mol
InChI Key: XPUSWTXFUTUICD-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-2-fluorobenzophenone, also known as 3-A2FBP, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

  • Enhanced Fluorescence and Photostability in Fluorophores : Research by Liu et al. (2016) in the "Journal of the American Chemical Society" demonstrates that replacing conventional dialkylamino substituents with a three-membered aziridine ring in various fluorophores, including compounds related to azetidinomethyl-fluorobenzophenone, results in significantly enhanced brightness and photostability. This finding is crucial for developing high-performance fluorophores for advanced fluorescence imaging (Liu et al., 2016).

  • Tubulin-Targeting Antitumor Agents : Greene et al. (2016) in the "Journal of Medicinal Chemistry" explored the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, uncovering potent antiproliferative compounds. These compounds showed significant activity in inhibiting the polymerization of tubulin in vitro and caused G2/M arrest and apoptosis in breast cancer cells, suggesting their potential as antitumor agents (Greene et al., 2016).

  • Synthesis of Azetidinonyl Oxadiazoles : Khanum et al. (2004) in "Heteroatom Chemistry" described a method for integrating heterocyclic rings such as oxadiazole and azetidin-2-one at the benzophenone nucleus, using microwave irradiation. This method is significant for the synthesis of compounds with potential biological activity (Khanum et al., 2004).

  • Antitumor Properties of Benzothiazoles : Bradshaw et al. (2002) in "Molecular Cancer Therapeutics" studied novel 2-(4-aminophenyl)benzothiazoles with potent antitumor properties, highlighting the role of fluorine atoms in metabolic stability. Amino acid conjugation was used to overcome limitations posed by drug lipophilicity, offering insights into the design of more effective antitumor agents (Bradshaw et al., 2002).

Future Directions

For more detailed information, refer to relevant papers and scientific literature .

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUSWTXFUTUICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643266
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-fluorobenzophenone

CAS RN

898771-89-6
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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